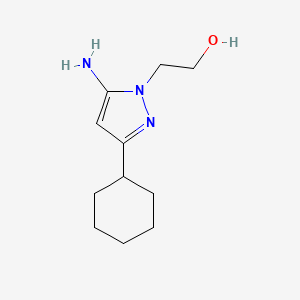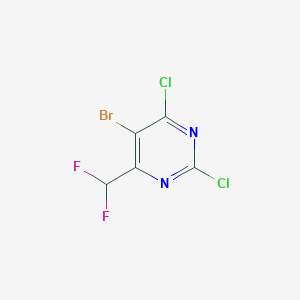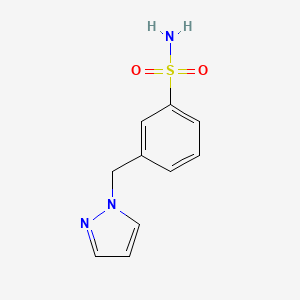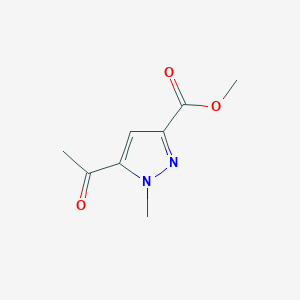
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a methyl ester group, a hydroxy group, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(2-methoxy-3-chlorophenyl)-2-hydroxypropanoate.
科学的研究の応用
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
類似化合物との比較
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-hydroxybutanoate
Uniqueness
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dichlorophenyl group and the hydroxy group on the propanoate backbone. This unique structure can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H10Cl2O3 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
InChIキー |
BRAXROWJXNYMJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)









